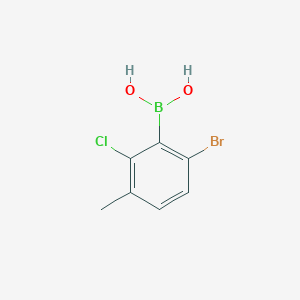

6-Bromo-2-chloro-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(6-bromo-2-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULIDPRGYYCQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656985 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-28-4 | |

| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-chloro-3-methylphenylboronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-3-methylphenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. Recognizing the absence of a single, detailed public-domain protocol, this document outlines a robust, multi-step synthetic pathway, beginning with the commercially available starting material, 2-chloro-3-methylphenol. Each step is elucidated with detailed experimental procedures, mechanistic insights, and justifications for the chosen reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible route to this valuable compound.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and high functional group tolerance make them ideal intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for further functionalization, enabling the exploration of new chemical space in drug discovery and the design of advanced organic materials.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule suggests a pathway originating from a simpler, commercially available precursor. The boronic acid functionality can be installed in the final step via a palladium-catalyzed Miyaura borylation of a corresponding aryl halide.[1][3] This leads back to the key intermediate, 2-bromo-6-chloro-3-methylphenol. This intermediate can be synthesized from 2-chloro-3-methylphenol through a regioselective bromination. This strategic approach minimizes step count and utilizes well-established, high-yielding transformations.

dot graph TD { rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Retrosynthetic pathway for the target compound.", fontname="Arial", fontsize=9]

Synthetic Pathway and Experimental Protocols

The proposed forward synthesis involves two key transformations:

-

Step 1: Regioselective Bromination of 2-Chloro-3-methylphenol

-

Step 2: Palladium-Catalyzed Miyaura Borylation

dot graph LR { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Forward synthesis workflow.", fontname="Arial", fontsize=9]

Step 1: Regioselective Bromination of 2-Chloro-3-methylphenol

Causality of Experimental Choices: The hydroxyl and methyl groups of the starting material are both ortho-, para-directing activators for electrophilic aromatic substitution. The chloro group is a deactivating ortho-, para-director. To achieve the desired regioselectivity, with bromine addition ortho to the hydroxyl group and meta to the chloro group, a carefully chosen brominating agent and reaction conditions are necessary. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is an effective and mild brominating agent for phenols, often favoring bromination at the less sterically hindered ortho position.[4]

Experimental Protocol:

-

To a solution of 2-chloro-3-methylphenol (1.0 eq) in acetonitrile (10 mL per 1 g of phenol) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-3-methylphenol.

| Parameter | Value/Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective for activated rings. |

| Solvent | Acetonitrile | Polar aprotic, facilitates the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |

| Stoichiometry | Slight excess of NBS | Ensures complete consumption of starting material. |

Step 2: Palladium-Catalyzed Miyaura Borylation

Causality of Experimental Choices: The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[1][2][3] The reaction is catalyzed by a palladium complex, with Pd(dppf)Cl2 being a common and effective choice. Bis(pinacolato)diboron (B2pin2) serves as the boron source, and a weak base like potassium acetate (KOAc) is crucial for the transmetalation step in the catalytic cycle.[3] Dioxane is a suitable high-boiling point solvent for this transformation. The resulting pinacol ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-chloro-3-methylphenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).

-

Add anhydrous dioxane (15 mL per 1 g of aryl halide).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude pinacol ester can be purified by column chromatography or taken directly to the next step.

-

For hydrolysis, dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of sodium periodate and stir at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(dppf)Cl2 | Efficient for cross-coupling of aryl halides. |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable and effective borylating agent. |

| Base | Potassium Acetate (KOAc) | Promotes the transmetalation step. |

| Solvent | Dioxane | High-boiling and suitable for palladium catalysis. |

| Temperature | 80-90 °C | Provides sufficient energy for catalytic turnover. |

Mechanistic Insights: The Miyaura Borylation Catalytic Cycle

The catalytic cycle of the Miyaura borylation is a well-established process involving several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by the base, transmetalates with the Pd(II) complex, replacing the halide with a boryl group.

-

Reductive Elimination: The aryl and boryl groups on the palladium center undergo reductive elimination to form the arylboronic ester product and regenerate the Pd(0) catalyst, thus completing the cycle.

Safety and Handling

-

2-Chloro-3-methylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide: Irritant and moisture-sensitive. Avoid inhalation of dust.

-

Palladium Catalysts: Handle in a fume hood.

-

Solvents: Acetonitrile and dioxane are flammable and toxic. Use in a well-ventilated area or fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging established and reliable organic transformations, this protocol offers a reproducible and scalable method for obtaining this valuable synthetic intermediate. The mechanistic explanations and detailed experimental conditions are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid (CAS 957120-28-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

6-Bromo-2-chloro-3-methylphenylboronic acid is a highly functionalized arylboronic acid that has emerged as a strategic building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The specific arrangement of its substituents—a bromo group, a chloro group, and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and application, with a focus on providing field-proven insights for researchers engaged in the development of novel therapeutics. The compound is notably a key intermediate in the synthesis of potent MEK inhibitors, such as 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid.[1][2][3][4][5]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 957120-28-4 | [6][7][8] |

| Molecular Formula | C₇H₇BBrClO₂ | [6] |

| Molecular Weight | 249.30 g/mol | [6] |

| Appearance | White to off-white solid | |

| Boiling Point | 382.5 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.69 g/cm³ (Predicted) | [6] |

| Storage | Sealed in dry, 2-8°C |

Synthesis of this compound: A Proposed Protocol

The logical starting material for this synthesis is 1,4-dibromo-2-chloro-3-methylbenzene . The key strategic decision is to exploit the differential reactivity of the bromine atoms. The bromine at position 4 is more sterically accessible and electronically differentiated from the bromine at position 1, which is ortho to a chloro group and flanked by a methyl group. This difference can be leveraged for selective lithium-halogen exchange at low temperatures.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via lithium-halogen exchange and borylation.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2-chloro-3-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M aqueous HCl (3.0 equiv). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to yield the final product.

Characterization and Quality Control

Verifying the identity and purity of the synthesized boronic acid is paramount. The following are predicted spectroscopic data. In a laboratory setting, these would be confirmed by experimental analysis.

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | ~7.45 (d, 1H, Ar-H), ~7.20 (d, 1H, Ar-H), ~2.40 (s, 3H, CH₃), ~5.5-6.5 (br s, 2H, B(OH)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | ~141.0 (C-Br), ~138.0 (C-Cl), ~134.0 (Ar-CH), ~132.0 (C-B), ~128.0 (Ar-CH), ~125.0 (C-CH₃), ~20.0 (CH₃) |

Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with D₂O. The exact chemical shifts of the aromatic protons will be influenced by the solvent and concentration.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophile in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The presence of two ortho substituents (chloro and methyl) relative to the boronic acid group introduces significant steric hindrance, which can impede the transmetalation step of the catalytic cycle. Therefore, the choice of catalyst, ligand, and base is critical for achieving high yields.

Mechanistic Considerations for a Sterically Hindered Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like this compound, the transmetalation step is often rate-limiting.

References

- 1. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 6-(4-Bromo-2-chlorophenylamino)-7-fluoro- 3-methyl-benzimi… [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

6-Bromo-2-chloro-3-methylphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: Properties and Applications in Synthesis

Abstract

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its trifunctionalized aromatic ring makes it a valuable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide details the physicochemical properties of this compound, explores its primary application in palladium-catalyzed cross-coupling reactions, provides a validated experimental protocol for its use in Suzuki-Miyaura coupling, and discusses its significance in the context of drug discovery.

Core Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. The strategic placement of bromo, chloro, and methyl groups on the phenylboronic acid scaffold provides a unique combination of steric and electronic properties, enabling chemists to introduce a highly substituted aryl moiety into a target molecule with precision. Its key properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₇H₇BBrClO₂ | [1][2] |

| Molecular Weight | 249.3 g/mol | [1][2] |

| CAS Number | 957120-28-4 | [1][3] |

| Density | 1.69 g/cm³ | [1] |

| Boiling Point | 382.5°C at 760 mmHg | [1] |

| Flash Point | 185.1°C | [1] |

| SMILES | B(C1=C(C=CC(=C1Cl)C)Br)(O)O | [2] |

| InChIKey | CRIAEOOHQOVEDR-UHFFFAOYSA-N | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

The Role in Modern Organic Synthesis: Suzuki-Miyaura Coupling

Boronic acids are foundational reagents in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, particularly in the formation of carbon-carbon bonds.[5][6] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern synthesis, an achievement recognized with the 2010 Nobel Prize in Chemistry.[5]

This compound is specifically designed for such transformations. The boronic acid group (-B(OH)₂) is the reactive site for transmetalation in the palladium catalytic cycle. The substituents on the aromatic ring serve several purposes:

-

Orthogonal Reactivity : The presence of both a bromine and a chlorine atom offers the potential for sequential, site-selective cross-coupling reactions, as aryl bromides are generally more reactive than aryl chlorides in oxidative addition to palladium(0) catalysts.[7]

-

Steric Influence : The methyl and chloro groups ortho to the boronic acid create significant steric hindrance. This can be exploited to control atropisomerism or to direct the conformation of the resulting biaryl product, a critical consideration in designing molecules that fit into specific protein binding pockets.

-

Modulation of Electronics : The electron-withdrawing nature of the halogen atoms influences the electronic properties of the aromatic ring, which can affect both the kinetics of the coupling reaction and the properties of the final product.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for coupling this compound with a generic aryl bromide (Ar-Br).

Objective: To synthesize a substituted biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equivalents)[8]

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Solvent Addition and Degassing: Add the solvent mixture (e.g., a 4:1 mixture of Toluene and Water). Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, thereby halting the reaction.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Causality: This step separates the desired organic product from the inorganic salts (base, boronic acid byproducts) which are soluble in the aqueous phase.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: The brine wash removes residual water from the organic phase. Column chromatography separates the target biaryl product from unreacted starting materials, catalyst residues, and other side products.

-

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The synthesis of novel, complex organic molecules is the engine of modern drug discovery.[9] Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves.[6] The proteasome inhibitor Bortezomib (Velcade), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and demonstrated the therapeutic potential of this functional group.[10][11]

Building blocks like this compound are instrumental in this field for several reasons:

-

Access to Novel Chemical Space: It allows medicinal chemists to rapidly generate libraries of highly substituted biaryl compounds. The biaryl motif is a common feature in many approved drugs, often serving as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

-

Structure-Activity Relationship (SAR) Studies: By coupling this boronic acid with various aryl and heteroaryl halides, chemists can systematically probe the SAR of a lead compound. The unique substitution pattern of this reagent helps to explore how steric bulk and electronic modifications in a specific region of a molecule impact its biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C) to prevent degradation.[2]

Conclusion

This compound is a highly functionalized and valuable reagent for organic synthesis. Its defined molecular formula (C₇H₇BBrClO₂) and molecular weight (249.3 g/mol ) are fundamental to its use in stoichiometric calculations for reactions like the Suzuki-Miyaura coupling.[1][2] The compound's utility is derived from its unique substitution pattern, which provides chemists with a powerful tool for creating sterically hindered and electronically tuned biaryl structures, making it a significant asset in the fields of medicinal chemistry and materials science.

References

- 1. echemi.com [echemi.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. This compound | 957120-28-4 [chemicalbook.com]

- 4. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. nbinno.com [nbinno.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. The utility of this reagent in drug discovery and development pipelines is intrinsically linked to its physicochemical properties, most notably its solubility and stability. This guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound, grounded in the broader context of arylboronic acid chemistry. Rather than presenting pre-existing data for this specific molecule, this document serves as a practical framework, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters in their own laboratories. Adherence to the methodologies outlined herein will ensure the generation of robust and reliable data, facilitating informed decision-making in synthetic route optimization, formulation development, and process scale-up.

Introduction: The Pivotal Role of Solubility and Stability in the Application of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern synthetic chemistry. Their value, however, is not solely defined by their reactivity. The practical application of any chemical entity, including this compound, is profoundly influenced by its solubility and stability.

-

Solubility dictates the choice of reaction solvents, influences dissolution rates, and is a critical factor in purification and formulation. In the context of drug development, poor solubility can be a major impediment to bioavailability.[1][2]

-

Stability impacts the shelf-life of the reagent, the reproducibility of synthetic protocols, and the impurity profile of the final product. Arylboronic acids are known to be susceptible to various degradation pathways, which can be exacerbated by specific reaction conditions or improper storage.[3]

This guide will delve into the theoretical underpinnings and practical considerations for both of these properties as they pertain to this compound.

Understanding the Physicochemical Landscape of this compound

2.1. Structural Features and Their Implications

The structure of this compound (C7H7BBrClO2)[4] presents several key features that will influence its solubility and stability:

-

Aryl Ring: The benzene ring provides a hydrophobic core, suggesting that solubility in nonpolar organic solvents is likely.

-

Boronic Acid Moiety (-B(OH)2): This functional group is polar and capable of hydrogen bonding, imparting some degree of solubility in polar solvents, particularly those that can interact with the hydroxyl groups. Boronic acids are Lewis acids and can form reversible covalent complexes with diols, a property that can be exploited to modify solubility and stability.[5]

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and can influence crystal packing, which in turn affects solubility. These electron-withdrawing groups can also impact the electronic properties of the aryl ring, potentially influencing the stability of the carbon-boron bond.[6][7]

-

Methyl Group: This small alkyl group adds to the lipophilicity of the molecule.

Based on these features, a mixed solubility profile is anticipated. The compound will likely exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

2.2. General Solubility Profile of Arylboronic Acids

Arylboronic acids are generally solids with high melting points.[5] They are often soluble in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and may also be soluble in alcohols like methanol and ethanol. Their solubility in nonpolar solvents like hexanes is typically low.

A Practical Guide to Determining Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask (SSF) method .[8][9] This method involves generating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

3.1. Equilibrium Solubility Determination: The Shake-Flask Method

This protocol provides a robust framework for determining the solubility of this compound in various solvents.

Experimental Protocol: Shake-Flask Solubility Assay [8][9][10]

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a suitable vial (e.g., a glass scintillation vial). The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Add a precise volume of the desired solvent to the vial. Solvents for initial screening could include water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8), methanol, ethanol, acetonitrile, THF, and dichloromethane.[9]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Common methods include:

-

Centrifugation: Spin the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe filter with a compatible membrane (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to separate the solid.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as:

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or µg/mL, taking into account the dilution factor.

-

Table 1: Example Data Table for Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| PBS (pH 7.4) | 25 | |

| Methanol | 25 | |

| Acetonitrile | 25 | |

| Tetrahydrofuran | 25 | |

| Dichloromethane | 25 |

This table is a template for recording experimental results.

3.2. Visualizing the Solubility Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. waters.com [waters.com]

1H NMR and 13C NMR data for 6-Bromo-2-chloro-3-methylphenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-chloro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized building block, pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the precise installation of a substituted aryl moiety.[1][2][3] A thorough structural characterization is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will delve into the rationale behind spectral characteristics, outline robust methodologies for data acquisition, and present a systematic approach to spectral assignment using one- and two-dimensional NMR techniques.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role in drug discovery and development.[4][5] The title compound, with its unique substitution pattern of bromine, chlorine, and methyl groups, offers medicinal chemists a strategic tool to explore structure-activity relationships (SAR) by introducing a sterically and electronically distinct phenyl group into a target molecule.[6][7] Understanding its precise structure through NMR is the first step in unlocking its synthetic potential.

Theoretical NMR Analysis: Predicting the Spectrum

Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, we will predict the ¹H and ¹³C NMR spectra based on established principles of substituent chemical shift (SCS) effects.[8][9][10] The chemical shift of a nucleus in a benzene ring is profoundly influenced by the electronic nature (electron-donating or -withdrawing) and magnetic anisotropy of the substituents.

Substituent Effects on the Aromatic Ring:

-

-B(OH)₂ (Boronic acid): A weak deactivating group, it is electron-withdrawing through its empty p-orbital.

-

-Cl (Chloro): Inductively electron-withdrawing but electron-donating via resonance. The inductive effect typically dominates, leading to a net deactivating character.

-

-Br (Bromo): Similar to chloro, it is an inductively withdrawing and resonance-donating group.

-

-CH₃ (Methyl): A weak electron-donating group through hyperconjugation.

These combined effects result in a unique electronic environment for each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum

The molecule has three distinct types of protons: two aromatic protons, a methyl group, and the acidic protons of the boronic acid group.

-

Aromatic Protons (H-4, H-5): These two protons are adjacent and will appear as an AX spin system, resulting in two doublets. H-5 is ortho to the bromine atom and meta to the chloro and methyl groups. H-4 is ortho to the methyl group and meta to the bromine and chloro groups. We predict H-5 to be further downfield due to the deshielding effect of the adjacent bromine. The coupling constant (³JHH) between them should be in the typical range for ortho-aromatic protons, around 8-9 Hz.

-

Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with residual water or deuterated solvent hydroxyls (e.g., in D₂O or Methanol-d₄), sometimes becoming unobservable.[11]

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon environments. Predicting their shifts involves summing the SCS contributions of all substituents for each carbon.[12][13]

-

C1 (ipso-B(OH)₂): The carbon directly attached to boron. Its signal can be broad due to quadrupolar relaxation of the boron nucleus and may sometimes be difficult to observe.[14] Its chemical shift is expected to be in the 130-135 ppm range.

-

C2 (ipso-Cl): Deshielded by the electronegative chlorine atom.

-

C3 (ipso-CH₃): Influenced by the methyl substituent.

-

C4 & C5 (Protonated Carbons): Their shifts will be in the standard aromatic region (120-140 ppm).

-

C6 (ipso-Br): The carbon attached to bromine will be shifted upfield relative to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| H-4 | ~7.35 | Doublet (d) | 1H | ~132 |

| H-5 | ~7.55 | Doublet (d) | 1H | ~135 |

| -CH₃ | ~2.40 | Singlet (s) | 3H | ~20 |

| -B(OH)₂ | Variable (broad) | Singlet (s, br) | 2H | - |

| C1 | - | - | - | ~131 (may be broad) |

| C2 | - | - | - | ~138 |

| C3 | - | - | - | ~139 |

| C6 | - | - | - | ~120 |

Note: These are estimated values. Actual experimental values may vary.

Experimental Design: A Self-Validating Protocol

Acquiring high-quality, unambiguous NMR data requires a carefully planned experimental approach. The primary challenge with boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers, which results in complex or uninterpretable spectra.[11] The following protocol is designed to mitigate this issue and ensure data integrity.

Sample Preparation and Solvent Selection

-

Causality: The choice of solvent is critical. While CDCl₃ is common, it can promote boroxine formation. Protic solvents or strong hydrogen bond acceptors are superior for this class of compounds.

-

Protocol:

-

Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent. Recommended solvents: DMSO-d₆ or Methanol-d₄. These solvents effectively break up the boroxine trimers by forming adducts with the boronic acid, leading to sharp, well-resolved spectra.[11]

-

Vortex the sample until the solid is completely dissolved. A brief sonication may be used if necessary.

-

NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments for complete structural characterization. This multi-step process ensures each piece of data validates the others.

Caption: Experimental workflow for NMR analysis.

Recommended NMR Spectrometer Parameters

For optimal results on a standard 400 or 500 MHz spectrometer:

-

¹H NMR:

-

Pulse Angle: 30-45° (for faster acquisition).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30 or similar with proton decoupling.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on concentration.

-

-

2D Experiments (COSY, HSQC, HMBC):

Spectral Interpretation and Definitive Assignment

A systematic analysis of the acquired spectra will lead to the unambiguous assignment of all proton and carbon signals.

-

¹H Spectrum Analysis: Identify the two aromatic doublets, the methyl singlet, and the solvent peak (DMSO-d₆ at ~2.50 ppm). Integrate the signals to confirm the 1:1:3 proton ratio.

-

¹H-¹H COSY Analysis: A cross-peak between the two aromatic doublets will definitively prove their ortho relationship (H-4 coupling to H-5).

-

¹H-¹³C HSQC Analysis: This experiment is the cornerstone of assignment.[16][17] It will show direct, one-bond correlations:

-

The downfield aromatic proton signal will correlate to its attached carbon (H-5 to C-5).

-

The upfield aromatic proton signal will correlate to its attached carbon (H-4 to C-4).

-

The methyl proton singlet will correlate to the methyl carbon.

-

-

¹H-¹³C HMBC Analysis: The HMBC spectrum reveals multi-bond correlations (typically 2 or 3 bonds), which is essential for assigning the non-protonated (quaternary) carbons.[15][18]

Caption: Key expected HMBC correlations for assignment.

-

From Methyl Protons: Expect correlations to C-2, C-3, and C-4.

-

From H-4: Expect correlations to the quaternary carbons C-2 and C-6, and the protonated carbon C-5.

-

From H-5: Expect correlations to the quaternary carbons C-1 and C-3.

By systematically mapping these connections, every carbon atom in the molecule can be assigned with high confidence.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with a robust, self-validating experimental protocol, researchers can ensure the structural integrity of this valuable synthetic building block. The methodologies described, particularly the use of 2D NMR for unambiguous assignment and appropriate solvent selection to overcome analytical challenges, are broadly applicable to the characterization of other complex arylboronic acids, thereby empowering scientists in their pursuit of novel therapeutics and materials.

References

- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. NMR chemical shift prediction of benzenes [stenutz.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. reddit.com [reddit.com]

- 12. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. raineslab.com [raineslab.com]

- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a boronic acid moiety and two different halogen atoms (bromine and chlorine) on a methylated phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1][2] The differential reactivity of the bromine and chlorine atoms can also be exploited for sequential, site-selective modifications, further enhancing its synthetic utility. This guide provides an in-depth overview of the commercial availability, a representative synthesis protocol, and the primary applications of this compound, with a focus on its role in drug discovery and development.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 957120-28-4 | [3][4][5] |

| Molecular Formula | C7H7BBrClO2 | [3][4] |

| Molecular Weight | 249.3 g/mol | [3] |

| Boiling Point | 382.5°C at 760 mmHg | [3] |

| Density | 1.69 g/cm³ | [3] |

| Flash Point | 185.1°C | [3] |

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97-99%. When sourcing this reagent, it is crucial to consider the purity, available quantities, and the supplier's quality control measures to ensure reproducibility in synthetic protocols.

| Supplier | Purity | Available Quantities |

| Career Henan Chemical Co. | 97%-99% | Custom |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | >95% | Gram to Kilogram |

| Shanghai Yolne Chemical Co., Ltd. | >97% | Gram to Kilogram |

| Shandong Xiya Chemical Co., Ltd. | >98% | Gram to Kilogram |

| Suzhou Future Chemical Technology Co., Ltd. | >97% | Gram to Kilogram |

This table is a representative sample of suppliers and is not exhaustive. Researchers should verify current availability and specifications directly with the suppliers.[4][5]

Synthesis of this compound: A Representative Protocol

The synthesis of arylboronic acids commonly involves the reaction of an aryl organometallic species with a trialkyl borate, followed by acidic hydrolysis.[1] A plausible and widely used method for preparing this compound is through a lithium-halogen exchange reaction starting from a suitable dihalogenated precursor.

Experimental Protocol

Starting Material: 1,4-Dibromo-2-chloro-3-methylbenzene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,4-dibromo-2-chloro-3-methylbenzene dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 1-2 hours. The more reactive bromine at the 4-position undergoes preferential lithium-halogen exchange.

-

Borylation: Triisopropyl borate (B(O-iPr)3) (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature at -78°C. The mixture is stirred at this temperature for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) at 0°C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the borate ester. The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure high yields.

-

Low Temperature (-78°C): The lithium-halogen exchange and the subsequent borylation are highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions such as ortho-metalation, and ensure the stability of the aryllithium intermediate.

-

Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to better control and reduced formation of over-arylated boron species.

-

Acidic Workup: The hydrolysis of the initially formed borate ester to the final boronic acid requires an acidic environment.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery and materials science lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2][6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of biaryl and other complex molecular architectures.[2][7]

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2.0 equivalents).[8]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[8]

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[8]

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Mechanism and Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

A key feature of this compound is the potential for selective coupling. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[8] This allows for selective Suzuki coupling at the bromo-substituted position while leaving the chloro-substituent intact for subsequent downstream functionalization.[8]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[4]

Conclusion

This compound is a valuable and commercially accessible building block for synthetic and medicinal chemists. Its utility is primarily defined by its role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing carbon-carbon bonds. The presence of multiple reaction sites allows for complex and targeted molecular design, making it a powerful tool in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. echemi.com [echemi.com]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. This compound | 957120-28-4 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: A Keystone for Complex Scaffolds in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the demand for molecular scaffolds that offer novel three-dimensional topologies and access to unexplored chemical space is incessant. Phenylboronic acids are foundational reagents, yet those with complex substitution patterns remain underutilized despite their potential. This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-3-methylphenylboronic acid, a unique and powerful building block for medicinal chemists. We dissect its structural features, focusing on the profound steric hindrance and the differential reactivity of its dual halogen substituents. This document serves as a practical manual for researchers, offering field-proven insights into overcoming the synthetic challenges associated with its use, particularly in sterically demanding Suzuki-Miyaura cross-coupling reactions. Furthermore, we explore advanced strategies for sequential, regioselective functionalization, unlocking pathways to complex, multi-substituted biaryl structures that are central to many therapeutic agents.

Introduction: The Strategic Imperative for Complex Building Blocks

The Suzuki-Miyaura cross-coupling reaction stands as a titan in synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical industry, where the biaryl motif is a ubiquitous feature in countless drug candidates and approved medicines. The power of this reaction lies in the vast commercial availability of boronic acids, which serve as versatile handles for introducing diverse aromatic and heteroaromatic systems.[1][2]

However, the drive to innovate beyond "flat" molecules and develop drugs with improved selectivity and pharmacokinetic profiles necessitates the use of more complex, sterically congested building blocks. This compound (CAS No. 957120-28-4) emerges as a reagent of significant strategic value.[3][4] Its di-ortho-substituted nature presents a formidable synthetic challenge, while its di-halogenated framework offers an opportunity for selective, stepwise elaboration. This guide will illuminate the path to harnessing the full potential of this reagent, transforming a challenging substrate into a key enabler of next-generation pharmaceutical synthesis.

Chapter 1: Structural and Physicochemical Profile

A thorough understanding of a reagent's intrinsic properties is the bedrock of successful application. The unique arrangement of substituents in this compound dictates its reactivity and handling.

Key Properties

| Property | Value | Reference |

| CAS Number | 957120-28-4 | [3] |

| Molecular Formula | C₇H₇BBrClO₂ | [4] |

| Molecular Weight | 249.30 g/mol | [4] |

| Appearance | Typically an off-white to white solid | N/A |

| Topological Polar Surface Area | 40.5 Ų | [4] |

| Complexity | 158 | [4] |

Analysis of Steric and Electronic Effects

The primary challenge in utilizing this molecule is the severe steric congestion around the boronic acid functional group.

-

Di-ortho Substitution: The boronic acid at the C1 position is flanked by a chloro group at C2 and a bromo group at C6. This steric shielding significantly impedes the approach of the palladium catalyst, which is necessary for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6]

-

Causality of Experimental Choices: Standard Suzuki-Miyaura conditions will likely fail or provide negligible yields. The synthetic strategy must therefore be built around mitigating this steric clash. This necessitates the use of specialized, bulky ligands on the palladium center that can promote the formation of a reactive catalytic species and facilitate the difficult coupling step.[5]

-

Electronic Influence: The electron-withdrawing nature of the bromine and chlorine atoms decreases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle. The methyl group at the C3 position is a weak electron-donating group, slightly offsetting this effect.

Chapter 2: Core Application: The Sterically Hindered Suzuki-Miyaura Coupling

Harnessing this compound requires a departure from standard protocols. The key to success lies in the judicious selection of catalyst, ligand, and reaction conditions specifically designed for sterically demanding couplings.

Causality-Driven Protocol Design

To overcome the steric barrier, the catalytic system must be engineered to be highly active and sterically accommodating.

-

Catalyst and Ligand Selection: The choice of ligand is the most critical parameter. Bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are essential.

-

Expertise: These ligands form monoligated, coordinatively unsaturated Pd(0) species that are highly reactive. Their bulk facilitates the reductive elimination step to release the sterically congested biaryl product and regenerate the catalyst. Standard ligands like PPh₃ are ineffective as they cannot provide the necessary steric push or electronic character.[6]

-

-

Base and Solvent System:

-

Expertise: A strong base is required to facilitate the formation of the boronate species, which is the active transmetalating agent.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are superior choices over weaker bases like sodium carbonate (Na₂CO₃) in these challenging reactions. The choice of a solvent system like toluene/water or dioxane/water is crucial for solubilizing both the organic and inorganic components of the reaction.

-

General Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific substrates.

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.2 eq.), the aryl halide coupling partner (1.0 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).

-

Catalyst Premixing: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%) in the organic solvent (e.g., 1,4-dioxane). Allow the mixture to stir for 10-15 minutes to pre-form the active catalyst.

-

Reaction Assembly: Add the catalyst solution to the reaction vessel containing the substrates and base.

-

Solvent Addition: Add the organic solvent and water (typically a 4:1 to 10:1 ratio) to the reaction vessel.

-

Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Workflow and Mechanism

Caption: Experimental workflow for a sterically hindered Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.

Chapter 3: Advanced Strategy: Regioselective Sequential Coupling

The true synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The Carbon-Bromine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the Carbon-Chlorine bond. This provides a handle for selective, stepwise functionalization to build highly complex and unsymmetrical molecules.

The Logic of Sequential Functionalization

-

First Coupling (at C-Br): A Suzuki-Miyaura coupling is first performed under conditions optimized for aryl bromides. These conditions are typically milder (lower temperature, less reactive catalyst system) and will leave the C-Cl bond intact.

-

Second Coupling (at C-Cl): The resulting chloro-biaryl intermediate can then be subjected to a second cross-coupling reaction. To activate the more robust C-Cl bond, more forcing conditions are required. This may involve a different, more active catalyst/ligand system (e.g., an NHC-ligand based catalyst), a stronger base, and higher temperatures. This second reaction can be another Suzuki coupling with a different boronic acid or a different type of reaction entirely, such as a Buchwald-Hartwig amination to install a nitrogen-based substituent.

This strategy allows for the controlled and predictable synthesis of tri-aryl or other highly decorated systems that would be difficult to access through other means.

Caption: Logical workflow for sequential cross-coupling reactions.

Chapter 4: Medicinal Chemistry Implications of the Substituents

The substituents on this boronic acid are not merely synthetic handles; they can impart crucial properties to a final drug candidate, influencing everything from target binding to metabolic stability.

| Substituent | Potential Impact on Pharmacodynamics & Pharmacokinetics | Reference |

| Methyl (-CH₃) | "Magic Methyl" Effect: Can increase potency by filling hydrophobic pockets in a binding site. Blocks sites of metabolic oxidation, increasing the drug's half-life. Can induce a conformational twist in the biaryl scaffold, which may be optimal for binding. | [7] |

| Chloro (-Cl) | Halogen Bonding: Can act as a halogen bond donor, forming a specific, stabilizing interaction with an electron-rich atom (e.g., oxygen or nitrogen) in the protein target, thereby increasing binding affinity. Increases lipophilicity, which can enhance membrane permeability. | [8] |

| Bromo (-Br) | Enhanced Halogen Bonding: Bromine is a stronger halogen bond donor than chlorine, potentially leading to even greater affinity gains. Further increases lipophilicity. Can serve as a "heavy atom" to aid in X-ray crystallographic studies for structure-based drug design. | [9][10] |

Conclusion

This compound is far more than a simple building block. It is a sophisticated reagent that presents both challenges and extraordinary opportunities. While its steric hindrance demands carefully designed and optimized protocols, mastering its use allows medicinal chemists to access novel, sterically congested biaryl scaffolds. More importantly, its dual-halogen nature unlocks powerful sequential coupling strategies for the rapid construction of complex, unsymmetrical molecules. By understanding the interplay of its steric and electronic properties and the medicinal chemistry value of each substituent, researchers can leverage this reagent to push the boundaries of molecular design and accelerate the discovery of new therapeutic agents.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 957120-28-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for C-C Bond Formation with 6-Bromo-2-chloro-3-methylphenylboronic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1] Its significance in the synthesis of biaryls and substituted aromatic compounds, crucial motifs in pharmaceuticals and functional materials, was underscored by the 2010 Nobel Prize in Chemistry.[1] The reaction's appeal lies in its generally mild conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[2][3]

However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when dealing with sterically demanding substrates. The subject of this guide, 6-Bromo-2-chloro-3-methylphenylboronic acid , presents a formidable challenge due to its ortho,ortho'-disubstitution. The presence of a bromine and a chlorine atom flanking the boronic acid moiety creates significant steric hindrance around the reactive center. This steric congestion can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions such as protodeboronation.

This technical guide provides a comprehensive framework for successfully employing this compound in C-C bond formation reactions. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling to rationalize the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are provided to empower researchers to overcome the inherent challenges posed by this sterically encumbered building block.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions with challenging substrates. The cycle, depicted below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like this compound, each step presents a potential bottleneck:

-

Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (the aryl halide), can be slowed by bulky substituents on the halide. The choice of an electron-rich and sterically demanding ligand is crucial to promote this step.[4]

-

Transmetalation: This is often the rate-determining step for sterically hindered boronic acids. The transfer of the aryl group from boron to palladium requires the formation of a boronate "ate" complex, facilitated by a base. The bulky substituents on the boronic acid can sterically clash with the palladium complex, hindering the approach and transfer of the aryl group.

-

Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active palladium(0) catalyst, is also influenced by steric factors. Bulky ligands can accelerate this step by promoting the collapse of the palladium(II) intermediate.[4]

Strategic Reagent Selection for Hindered Couplings

Success with this compound hinges on the judicious selection of each reaction component to mitigate steric hindrance and promote efficient catalysis.

Palladium Catalyst and Ligand: The Heart of the Reaction

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. While simple phosphine ligands like triphenylphosphine may suffice for unhindered substrates, they are often ineffective for ortho,ortho'-disubstituted systems. The key is to employ bulky and electron-rich ligands that stabilize the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.

Recommended Catalyst Systems:

-

Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are renowned for their efficacy in challenging cross-coupling reactions. Their steric bulk and electron-donating properties are ideal for overcoming the hurdles presented by substrates like this compound.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, are strong σ-donors and offer significant steric bulk, making them excellent choices for activating unreactive aryl chlorides and facilitating couplings with hindered boronic acids. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly user-friendly.

| Catalyst/Ligand | Key Features & Advantages |

| SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Promote oxidative addition and reductive elimination. Effective for a wide range of challenging substrates. |

| IPr, SImes (NHCs) | Strong σ-donors with significant steric bulk. Highly effective for coupling aryl chlorides and sterically hindered partners. |

| Pd(PPh₃)₄ | A classic catalyst, but generally not recommended for sterically hindered substrates due to lower activity. |

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5] For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in promoting the coupling of hindered substrates. Its use in a mixture of an organic solvent and water is common.

-

Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly in anhydrous solvent systems.

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF): Fluoride ions are believed to facilitate transmetalation through a different mechanism and can be beneficial in certain cases, especially when dealing with base-sensitive functional groups.

Solvent Systems: Providing the Right Environment

The solvent system must be capable of dissolving all reaction components and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).

Recommended Solvents:

-

1,4-Dioxane/Water: A classic and often effective solvent mixture for Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Toluene/Water: Another common biphasic system that can be effective.

-

Tetrahydrofuran (THF)/Water: A suitable alternative to dioxane.

-

Anhydrous Solvents (e.g., Toluene, Dioxane): When using bases like cesium carbonate, anhydrous conditions can be employed.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aryl bromide.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst).- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |

| Protodeboronation | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Inefficient transmetalation | - Use anhydrous solvents with a suitable base (e.g., Cs₂CO₃).- Optimize the reaction time to minimize exposure to harsh conditions.- Use a more effective ligand to accelerate transmetalation. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient oxidative addition of the aryl halide | - Ensure a rigorously inert atmosphere.- Use a ligand that promotes faster oxidative addition. |

Conclusion

The successful C-C bond formation with the sterically demanding this compound is a testament to the power and versatility of the modern Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic underpinnings and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can effectively overcome the challenges posed by steric hindrance. The protocols and guidelines presented in this application note serve as a robust starting point for the synthesis of complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

use of 6-Bromo-2-chloro-3-methylphenylboronic acid in pharmaceutical intermediate synthesis

Investigating Chemical Properties